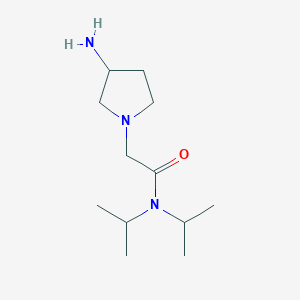
2-(3-Aminopyrrolidin-1-yl)-N,N-Diisopropylacetamid
Übersicht
Beschreibung
The compound “2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the properties and potential applications of the resulting compounds .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including functionalization of the pyrrolidine ring . The specific reactions that “2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide” can undergo would depend on the reaction conditions and the presence of other reagents.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives can have varied physicochemical parameters, which can be modified to obtain the best ADME/Tox results for drug candidates .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Pyrrolidinring wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D) Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Bioaktive Moleküle
Bioaktive Moleküle, die durch den Pyrrolidinring und seine Derivate, einschließlich Pyrrolizinen, Pyrrolidin-2-on, Pyrrolidin-2,5-dionen und Prolinol, gekennzeichnet sind, wurden in der Literatur beschrieben . Diese Verbindungen haben eine Zielselektivität, die sie in verschiedenen biologischen Anwendungen wertvoll macht .
Chirale Trennung
Die chirale Trennung, der Prozess der Isolierung von Enantiomeren aus einem Racemat, ist in verschiedenen wissenschaftlichen Disziplinen von größter Bedeutung . Die Verbindung könnte möglicherweise als chirales mobiler Phasen Additiv (CMPA) in der mobilen Phase verwendet werden, um direkt Addukte mit den enantiomeren Analyten zu bilden .
Arzneimittelentwicklung
Die Bedeutung der chiralen Trennung in der Arzneimittelentwicklung, Qualitätskontrolle, Umweltanalyse und chemischen Synthese ist gut dokumentiert . Sie ermöglicht verbesserte therapeutische Ergebnisse, Einhaltung von Vorschriften und verbesserte industrielle Prozesse .
Analyse chiraler Arzneimittel
Kapillarelektrophorese (CE) und Hochleistungsflüssigchromatographie (HPLC) sind leistungsstarke Techniken für die Analyse chiraler Arzneimittel . Die Verbindung könnte möglicherweise in diesen Techniken für die Analyse chiraler Arzneimittel verwendet werden .
Nichtsteroidale Antirheumatika (NSAR)
Die Auflösung und enantiomere Analyse von NSAR ist aufgrund ihrer chiralen Natur und möglicher Unterschiede in den pharmakologischen Wirkungen von großer Bedeutung . Die Verbindung könnte möglicherweise bei der Auflösung und Analyse von NSAR verwendet werden .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are often used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, suggesting that they may interact with their targets in a way that induces changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can interact with enzymes that have binding sites for nitrogen-containing heterocycles . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially altering their function and affecting various biochemical pathways .
Cellular Effects
2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting how cells respond to external stimuli . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins . These effects can alter cellular metabolism, potentially impacting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity . For example, it may inhibit enzymes involved in metabolic pathways by fitting into their active sites and preventing substrate binding . Alternatively, it could activate certain proteins by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, potentially altering metabolic flux and metabolite levels . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)15(10(3)4)12(16)8-14-6-5-11(13)7-14/h9-11H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZFHEQWJLSOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)

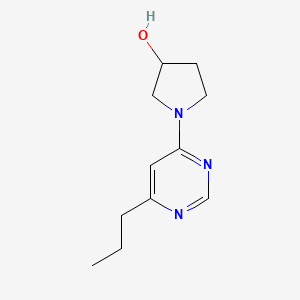
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
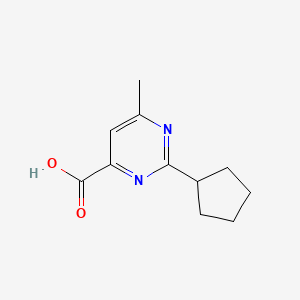

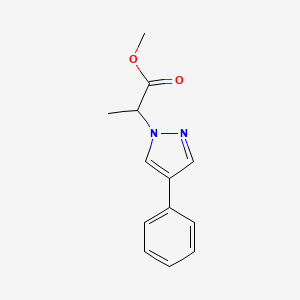

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)
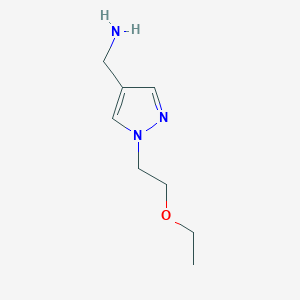
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
